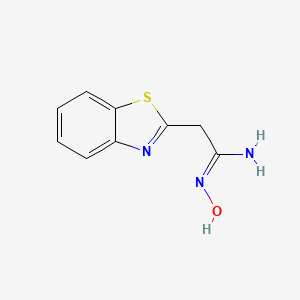

N'-Hidroxiethanimidamida de 2-(1,3-benzotiazol-2-il)

Descripción general

Descripción

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have significant biological and industrial applications .Aplicaciones Científicas De Investigación

- Andamiaje de Benzotiazol: El grupo benzotiazol es un andamiaje privilegiado en la química sintética y medicinal. Los investigadores han explorado derivados y complejos metálicos de 2-arilbenzotiazoles por sus propiedades farmacológicas y diversidad estructural .

- Actividad Biológica: Numerosas moléculas biológicamente potentes que contienen andamiajes de benzotiazol 2-sustituidos tienen aplicaciones en áreas como fármacos antibacterianos, antifúngicos, antioxidantes, antiinflamatorios y antiepilépticos .

- Correlación de Propiedades Fisicoquímicas: La metodología QSAR, iniciada por Hansch, establece correlaciones entre las propiedades fisicoquímicas y la actividad biológica. Los investigadores utilizan la regresión multivariable para predecir los efectos biológicos de compuestos como N-HIDROXI-2-BENZOTIAZOLETHANIMIDAMIDA .

- Relación Estructura-Actividad (SAR): Los cambios en la posición de los grupos funcionales, como el grupo hidroxilo, impactan la actividad antimicrobiana. Estudiar SAR ayuda a optimizar la eficacia del compuesto .

- Estrategias de Síntesis: Los investigadores han desarrollado varios enfoques sintéticos para 2-arilbenzotiazoles. Por ejemplo, Goya-Jorge et al. informaron un método utilizando 2-bromo benzotiazol y éster de pinacol de ácido fenilborónico catalizado por Pd (dppf)Cl2 en presencia de K2CO3 y DMF .

- Acoplamiento de enlaces C-S intramoleculares: Un método eficiente implica la ciclización de acoplamiento de enlaces C-S intramoleculares promovida por bases, lo que lleva a 2-benzotiazoles sustituidos .

Química Medicinal y Desarrollo de Fármacos

Modelado de la Relación Cuantitativa Estructura-Actividad (QSAR)

Actividad Antimicrobiana

Química Sintética

Mecanismo De Acción

Target of Action

The compound 2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide, also known as N-HYDROXY-2-BENZOTHIAZOLEETHANIMIDAMIDE, primarily targets the Thyroid peroxidase . Thyroid peroxidase plays a crucial role in the synthesis of thyroid hormones, which are vital for the regulation of metabolism, growth, and development in humans .

Mode of Action

The compound interacts with its target by acting as an inhibitor This means it binds to the thyroid peroxidase, preventing it from carrying out its normal function

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with thyroid peroxidase and the subsequent impact on the thyroid hormone synthesis pathway. Given its role as an inhibitor, the compound could potentially lead to a decrease in the production of thyroid hormones .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been found that benzothiazole derivatives exhibit significant biological activity, including anti-tubercular properties . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .

Cellular Effects

In terms of cellular effects, benzothiazole derivatives have been reported to exhibit anticonvulsant activity .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity, suggesting potential stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide in animal models are limited, related benzothiazole compounds have shown dose-dependent effects in animal models of diseases such as epilepsy .

Metabolic Pathways

Benzothiazole derivatives are known to be synthesized through various synthetic pathways, suggesting potential interactions with enzymes or cofactors .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![5-{[(4-fluorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2469067.png)

![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)

![N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2469069.png)